molecular formula C11H7ClF3N3 B1423696 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 879127-23-8

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Cat. No. B1423696
M. Wt: 273.64 g/mol
InChI Key: GDUOQVTYODIQLI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidin-4-amine, with a trifluoromethyl group attached to the phenyl ring . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Subsequent vapor–phase fluorination of this intermediate leads to the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-4-amine core, a trifluoromethyl group, and a phenyl ring . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Scientific Research Applications

Synthesis and Structure Analysis

Research on derivatives of 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine has explored their synthesis and crystal structures. For instance, studies have synthesized enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, examining their crystal structures through single-crystal X-ray diffraction. This process involves nucleophilic substitution and one-pot procedures, leading to compounds with potential applications in various fields (Gao et al., 2015).

Antitumor Activities

Several studies have focused on the antitumor activities of these compounds. Preliminary bioassays have shown that certain enantiomers exhibit higher antitumor activity against specific cancer cell lines, such as MCF-7, compared to established drugs like gefitinib. This indicates the potential of these compounds in cancer treatment research (Gao et al., 2015).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of pyrimidine derivatives, including those related to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, has been conducted. Synthesized compounds have been evaluated against various bacterial and fungal strains, showing significant activities. This opens avenues for these compounds in the development of new antimicrobial agents (Mittal et al., 2011).

Docking Studies

Docking studies have been carried out on derivatives of 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine to understand their potential interactions and mechanisms of action. These studies aid in predicting how these compounds might interact with biological targets, which is crucial for drug design and discovery (Bommeraa et al., 2019).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of pyrimidine compounds has been investigated, leading to the development of new compounds with varied properties. This synthesis is significant for creating new molecules with potential applications in various scientific fields (Sukach et al., 2015).

Safety And Hazards

The safety information available indicates that this compound is an irritant . More detailed safety data and handling procedures can be found in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-5-4-9(18-10)17-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUOQVTYODIQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, Y Yan, Z Zhang, F Zhang, M Liu… - Journal of Medicinal …, 2021 - ACS Publications
Cathepsin C (Cat C) participates in inflammation and immune regulation by affecting the activation of neutrophil serine proteases (NSPs). Therefore, cathepsin C is an attractive target …
Number of citations: 5 pubs.acs.org

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